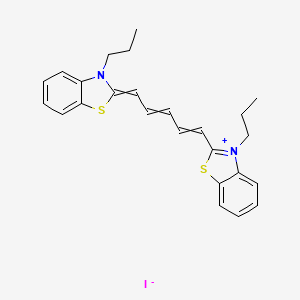

3,3'-Dipropylthiadicarbocyanine iodide

Übersicht

Beschreibung

3,3’-Dipropylthiadicarbocyanine iodide is a carbocyanine dye known for its sensitivity to membrane potential. This compound is widely used as a fluorescent probe in various biological and chemical applications due to its ability to indicate changes in membrane potential by altering its fluorescence intensity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dipropylthiadicarbocyanine iodide typically involves the condensation of 3-propyl-2-methylbenzothiazolium iodide with 3-propyl-2-methylbenzothiazolium iodide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 3,3’-Dipropylthiadicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Redox Reactions

The dye participates in electron-transfer processes, particularly in mitochondrial studies:

| Reaction Type | Components Involved | Outcome |

|---|---|---|

| Oxidation | Interaction with cytochrome c | Fluorescence quenching |

| Reduction | Cellular reductases (e.g., NADPH) | Partial dye degradation |

These redox interactions underpin its use as a membrane potential sensor, where depolarization triggers fluorescence changes .

Interactions with Biomolecules

The compound binds to cellular components through electrostatic and hydrophobic interactions:

| Target | Interaction Mechanism | Biological Effect |

|---|---|---|

| Phospholipid Bilayers | Insertion into hydrophobic regions | Alters membrane permeability |

| Serum Albumin | Non-covalent binding | Reduces free dye concentration |

| ATP Synthase | Competitive inhibition | Suppresses oxidative phosphorylation |

Such interactions explain its metabolic effects, including ATP depletion in Ehrlich ascites cells .

Thermal Decomposition

Under high temperatures (>200°C), the compound undergoes pyrolysis:

| Decomposition Product | Formation Pathway | Hazard Potential |

|---|---|---|

| Hydrogen Iodide (HI) | Cleavage of iodide counterion | Corrosive gas |

| Sulfur Oxides (SOₓ) | Oxidation of thiazole sulfur | Respiratory irritant |

| Carbon Monoxide (CO) | Incomplete combustion of alkyl chains | Asphyxiant |

Stability studies confirm it remains intact under standard laboratory conditions .

Photochemical Behavior

Exposure to light induces isomerization and potential degradation:

| Process | Conditions | Outcome |

|---|---|---|

| Cis-Trans Isomerization | Visible light (450–600 nm) | Reversible fluorescence modulation |

| Singlet Oxygen Generation | Laser irradiation | Oxidative damage to nearby molecules |

This photostability is leveraged in photodynamic therapy research .

Solvent-Dependent Behavior

The dye exhibits solvent-specific aggregation and fluorescence:

| Solvent | Aggregation State | Fluorescence Intensity |

|---|---|---|

| Aqueous Buffer | Monomeric form | High (quantum yield ~0.4) |

| Ethanol | Partial aggregation | Moderate |

| Chloroform | Complete disaggregation | Low |

Aggregation reduces fluorescence efficacy, necessitating solvent optimization in experimental protocols .

Key Research Findings

-

Inhibits mitochondrial Complex III at concentrations >10 μM, altering cellular respiration .

-

Binds to Gram-positive bacterial membranes with higher affinity than Gram-negative strains .

-

Demonstrates reversible voltage-sensitive fluorescence in neuronal models (ΔF/F₀ = 2.5 at −120 mV) .

This comprehensive profile establishes this compound as a versatile tool for probing membrane dynamics and cellular energetics, while requiring careful handling due to its metabolic and photochemical activities.

Wissenschaftliche Forschungsanwendungen

Measurement of Membrane Potential

DiSC3(5) is primarily used as a probe for measuring the transmembrane potential of cells. The dye accumulates in hyperpolarized membranes and exhibits self-quenching fluorescence, which is released upon membrane depolarization. This property allows researchers to monitor changes in membrane potential in real time using fluorescence microscopy or flow cytometry .

Studies on Cellular Metabolism

Research has demonstrated that DiSC3(5) can significantly affect cellular metabolism. For instance, studies on Ehrlich ascites tumor cells indicated that the dye could inhibit oxidative phosphorylation and alter ATP levels, impacting glycolytic rates and oxygen consumption . This highlights its utility not only as a fluorescent marker but also as a tool for studying metabolic pathways.

Antimicrobial Research

DiSC3(5) is employed to investigate the mechanisms of action of antimicrobial agents. In one study, the dye was used to differentiate between membrane depolarization and permeabilization induced by antimicrobial peptides (AMPs). The results showed that DiSC3(5) fluorescence increased with membrane depolarization, while propidium iodide (PI) fluorescence indicated membrane permeabilization . This dual-dye approach is crucial for understanding how bacteria respond to treatments.

Case Study 1: DiSC3(5) in Bacterial Viability Assessment

In a study assessing bacterial viability, researchers utilized DiSC3(5) alongside PI to evaluate the effects of gramicidin D on Staphylococcus spp. The findings revealed a rapid increase in DiSC3(5) fluorescence at bactericidal concentrations, correlating with bacterial killing rates. This study underscores the dye's effectiveness in real-time monitoring of bacterial responses to antimicrobial agents .

Case Study 2: Membrane Potential Dynamics in Gram-Negative Bacteria

A recent investigation into Gram-negative bacteria employed DiSC3(5) to analyze membrane potential dynamics under various conditions. The study demonstrated that DiSC3(5) effectively tracked changes in membrane potential during exposure to different treatments, providing insights into bacterial physiology and antibiotic susceptibility .

Wirkmechanismus

The mechanism by which 3,3’-Dipropylthiadicarbocyanine iodide exerts its effects involves its accumulation on hyperpolarized membranes. The dye is translocated into the lipid bilayer, where it alters its fluorescence intensity in response to changes in membrane potential. This property makes it a valuable tool for detecting and measuring membrane potential changes in various systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3’-Diethylthiadicarbocyanine iodide

- 3,3’-Dihexyloxacarbocyanine iodide

- 3,3’-Diethyloxacarbocyanine iodide

Uniqueness

Compared to these similar compounds, 3,3’-Dipropylthiadicarbocyanine iodide is unique due to its specific alkyl tail length, which influences its fluorescence properties and sensitivity to membrane potential changes. This makes it particularly suitable for certain applications where other carbocyanine dyes may not perform as effectively .

Biologische Aktivität

3,3'-Dipropylthiadicarbocyanine iodide, commonly referred to as DiSC3(5), is a cationic dye extensively utilized in biological research, particularly for its ability to probe membrane potential and assess cellular activity. This compound exhibits significant biological activity, primarily influencing cellular membranes and serving as a valuable tool in various experimental settings.

DiSC3(5) is characterized by its hydrophobic and cationic nature, allowing it to penetrate lipid bilayers effectively. Upon entering cells with hyperpolarized membranes, DiSC3(5) accumulates within the membrane, leading to fluorescence quenching. This property is crucial for its application in measuring membrane potential; when the membrane depolarizes (a common event during cellular activation or death), the dye is released, resulting in a measurable increase in fluorescence intensity. This mechanism makes DiSC3(5) an essential tool for studying membrane dynamics and the effects of antimicrobial agents on bacterial cells .

Membrane Potential Measurement

DiSC3(5) is widely employed to investigate the effects of various compounds on bacterial membranes. For instance, studies have demonstrated that certain antimicrobial peptides (AMPs) induce membrane depolarization, which can be quantitatively assessed using DiSC3(5). In one study, the ion channel-forming peptide gramicidin D was shown to cause rapid depolarization in bacterial cells, leading to increased fluorescence of DiSC3(5), while propidium iodide (PI) fluorescence remained unchanged. This indicates that DiSC3(5) can effectively differentiate between membrane depolarization and permeabilization events .

Antimicrobial Activity Assessment

Research has highlighted the utility of DiSC3(5) in evaluating the antimicrobial properties of various agents. For example, a study investigating conjugated bile acids revealed that these compounds disrupt membrane integrity and dissipate transmembrane potential in lactic acid bacilli, which was monitored using DiSC3(5) alongside other fluorescent probes . The ability of DiSC3(5) to provide real-time feedback on membrane status makes it invaluable for screening new antimicrobial agents.

Study on Antimicrobial Peptides

A notable study assessed the efficacy of different AMPs against Staphylococcus species using DiSC3(5). The results indicated that at bactericidal concentrations, gramicidin D significantly increased DiSC3(5) fluorescence without affecting PI fluorescence, confirming that the mechanism of action involved membrane depolarization rather than permeabilization. The correlation between peptide concentration and bacterial viability was also established, providing insights into the kinetics of peptide action on bacterial membranes .

Fluorescence-Based Assays

In another investigation aimed at distinguishing between bactericidal mechanisms, researchers employed a microplate assay combining DiSC3(5) with PI. This dual-dye approach allowed for simultaneous monitoring of membrane depolarization and permeabilization during exposure to various AMPs. The findings underscored the versatility of DiSC3(5) in elucidating complex interactions between antimicrobial agents and bacterial membranes .

Data Summary

The following table summarizes key findings from studies utilizing this compound:

| Study | Organism | Agent Tested | Observations | Fluorescence Change |

|---|---|---|---|---|

| Study 1 | Staphylococcus spp. | Gramicidin D | Membrane depolarization observed | Increase in DiSC3(5) fluorescence |

| Study 2 | Lactic Acid Bacilli | Conjugated Bile Acids | Disruption of membrane integrity | Increase in DiSC3(5) fluorescence |

| Study 3 | Various Bacteria | Antimicrobial Peptides | Differentiation between depolarization and permeabilization | Combined use with PI for clarity |

Eigenschaften

IUPAC Name |

3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEURKKLNUGTDA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967744 | |

| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-94-8 | |

| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3'-Dipropylthiadicarbocyanine iodide interact with cell membranes and what downstream effects can be observed?

A1: this compound is a lipophilic cation that partitions between the membrane and aqueous phases in a Nernstian fashion. [] Its fluorescence changes in response to alterations in membrane potential. Upon cell membrane hyperpolarization, the dye enters the cell, leading to fluorescence quenching. Conversely, membrane depolarization results in dye release and increased fluorescence. [, ] This property makes diS-C3-(5) a valuable tool for studying ion transport, membrane permeability, and the effects of various compounds and stimuli on membrane potential in a variety of cell types, including epithelial cells, red blood cells, and platelets. [, , , , , , , , , , , , ]

Q2: Can this compound be used to study specific ion channels or transporters?

A2: While not directly interacting with specific channels or transporters, diS-C3-(5) can be used to indirectly assess their activity by monitoring membrane potential changes associated with their function. For instance, researchers have used diS-C3-(5) to study the activity of K+ channels, Cl-/HCO3- antiporters, Na+/H+ exchangers, and the Na:K pump. [, , , , , , ] By manipulating experimental conditions and using specific inhibitors or activators, researchers can infer the involvement of particular ion channels or transporters in the observed membrane potential changes.

Q3: Can you provide examples of specific research applications utilizing this compound?

A3: Certainly! this compound has been instrumental in diverse research areas, including:

- Investigating the impact of bacterial toxins on membrane permeability: Studies have utilized diS-C3-(5) to demonstrate the membrane-permeabilizing effects of toxins like Bacillus thuringiensis δ-endotoxin and Escherichia coli enterotoxin STb. [, , ]

- Characterizing the mechanism of action of antimicrobial peptides: Researchers have employed diS-C3-(5) to study how antimicrobial peptides like pleurocidin and its analogs interact with bacterial membranes, causing membrane disruption and depolarization. [, ]

- Elucidating the role of Na+/H+ exchangers in sperm function: diS-C3-(5), alongside other techniques, has been crucial in understanding how Na+/H+ exchangers regulate sperm intracellular pH, influencing crucial sperm functions like motility and the acrosome reaction. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H25IN2S2, and its molecular weight is 480.44 g/mol. []

Q5: Are there any specific considerations regarding the compatibility of this compound with different materials or experimental conditions?

A5: While the provided research doesn't explicitly detail material compatibility, it highlights the importance of considering potential dye binding to cellular components. One study observed that diS-C3-(5) appeared to enter cells and become irreversibly bound, limiting its use in certain experimental setups. [, ] Researchers should carefully consider potential dye interactions and optimize experimental protocols accordingly.

Q6: Does this compound have any limitations in its application?

A6: Yes, there are limitations to consider:

- Non-specificity: diS-C3-(5) reports on overall membrane potential changes and does not differentiate between specific ion fluxes. [, ] Careful experimental design and controls are essential to pinpoint the contributions of specific channels or transporters.

- Potential toxicity: One study indicated that diS-C3-(5) might influence the energy metabolism of Ehrlich ascites tumor cells, emphasizing the need to use appropriate controls and consider potential dye-induced artifacts. []

- Limited long-term use in some cell types: Binding to intracellular components might hinder its use for long-term experiments in certain cells. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.